molecular formula C22H24FN3O3S2 B2359227 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-35-9

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2359227
CAS No.: 850910-35-9
M. Wt: 461.57
InChI Key: JNEPOXSIDWASOU-ZNTNEXAZSA-N
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetically designed small molecule that incorporates both a fluorinated benzothiazole scaffold and an aromatic sulfonamide group, a combination of interest in medicinal chemistry and chemical biology research. Compounds featuring the sulfonamide functional group are extensively investigated as potential inhibitors of carbonic anhydrase (CA) isoforms . Specific membrane-associated CA isozymes, such as CA IX and XII, are often overexpressed in hypoxic tumor environments and are implicated in regulating tumor pH and facilitating cancer cell survival and invasion . Consequently, this compound may serve as a valuable chemical tool for studying tumor biology and hypoxia-specific pathways. Furthermore, structural analogues based on the 1,3,4-thiadiazole core have demonstrated a range of biological activities in scientific studies, including antimicrobial and anti-tubercular effects, highlighting the broader research potential of this chemical class . The presence of the (E)-configured imine bond (ylidene) may also be of interest in the development of Schiff base ligands. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to probe novel mechanisms of action in various biochemical and cellular assays.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-3-25-19-12-9-17(23)14-20(19)30-22(25)24-21(27)16-7-10-18(11-8-16)31(28,29)26-13-5-4-6-15(26)2/h7-12,14-15H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEPOXSIDWASOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound with a complex molecular structure that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Structure and Synthesis

The compound features a benzo[d]thiazole core, which is known for various pharmacological activities, combined with a sulfonamide group and a piperidine moiety. The synthesis typically involves several steps, including:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and aldehydes.
  • Introduction of Functional Groups : Electrophilic substitution reactions are used to add fluorine and ethyl groups.
  • Formation of the Ylidene Group : This step involves reacting the benzo[d]thiazole derivative with suitable aldehydes or ketones under basic conditions.

The following table summarizes the key structural components of the compound:

ComponentDescription
Core StructureBenzo[d]thiazole
Functional GroupsSulfonamide, Piperidine
ConfigurationE configuration indicating specific stereochemistry

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The biological evaluation typically includes assays such as:

  • MTT Assay : To assess cell viability.
  • Flow Cytometry : To evaluate apoptosis and cell cycle effects.
  • Western Blot Analysis : To examine protein expression related to apoptosis and cell cycle regulation.

In one study, a related benzothiazole compound demonstrated a significant decrease in IL-6 and TNF-α levels in mouse macrophages, indicating anti-inflammatory properties alongside its anticancer effects .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cancer progression.
  • Receptor Modulation : Interacting with cellular receptors to influence signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of benzothiazole derivatives, including this compound. Some notable findings include:

  • A study highlighted that modifications to the benzothiazole nucleus could enhance anticancer activity against A431 and A549 cells, with certain derivatives showing IC50 values in the low micromolar range .
  • Another investigation reported that specific benzothiazole compounds significantly inhibited cancer cell migration and induced apoptosis at concentrations as low as 1 µM .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound ID (or Main Compound) Benzothiazole Substituents Benzamide/Sulfonamide Modifications Additional Features
Main Compound 3-ethyl, 6-fluoro 4-(2-methylpiperidin-1-yl)sulfonyl (E)-configuration at imine bond
1215321-47-3 4-fluoro 4-(piperidin-1-ylsulfonyl) N-(dimethylaminoethyl), HCl salt
923113-41-1 2-fluoro 4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl Benzenesulfonamide backbone
923216-86-8 N/A 4-methoxybenzene-1-sulfonamide Diethylamino-pyrimidinyl linkage
923244-17-1 N/A 5-methoxy-2,4-dimethylbenzene-1-sulfonamide Diethylamino-pyrimidinyl linkage

Key Observations:

Benzothiazole Modifications :

  • The main compound ’s 3-ethyl and 6-fluoro groups may enhance metabolic stability compared to 1215321-47-3’s 4-fluoro substitution, as bulkier alkyl groups (e.g., ethyl) often reduce cytochrome P450-mediated oxidation .
  • The 6-fluoro position in the main compound could improve membrane permeability relative to 923113-41-1’s 2-fluoro substitution due to optimized halogen bonding in hydrophobic pockets .

Compounds 923216-86-8 and 923244-17-1 replace the benzothiazole with pyrimidinyl-linked sulfonamides, which may reduce kinase selectivity due to decreased aromatic stacking interactions .

Salt Forms and Solubility :

  • 1215321-47-3’s HCl salt improves aqueous solubility but may limit tissue distribution compared to the free base form of the main compound .

Hypothetical Pharmacological Implications

While experimental data are unavailable in the provided evidence, structural trends suggest:

  • Enhanced Target Binding : The 6-fluoro and 3-ethyl groups on the benzothiazole may synergize to improve binding to ATP pockets in kinases (e.g., JAK2 or EGFR), as seen in analogs with similar halogen-alkyl motifs .
  • Metabolic Stability: The 2-methylpiperidine group could reduce CYP3A4-mediated metabolism compared to diethylamino-pyrimidinyl groups (923216-86-8, 923244-17-1), which are prone to N-dealkylation .

Preparation Methods

Formation of 3-Ethyl-6-fluorobenzo[d]thiazole

The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-fluorothiophenol with ethyl bromide under basic conditions. In a representative procedure:

  • Reagents : 2-Amino-4-fluorothiophenol (1.0 mmol), ethyl bromide (1.2 mmol), potassium carbonate (2.0 mmol), dimethyl sulfoxide (DMSO, 5 mL).
  • Conditions : Stirring at 120°C for 6 hours under nitrogen.
  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (petroleum ether:ethyl acetate, 3:1).
  • Yield : 58%.

Fluorination at the 6-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C.

Synthesis of 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl Chloride

Sulfonation of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid is sulfonated using chlorosulfonic acid:

  • Reagents : 4-Chlorobenzoic acid (1.0 mmol), chlorosulfonic acid (3.0 mmol), dichloromethane (10 mL).
  • Conditions : Stirring at 0°C for 2 hours.
  • Workup : Quenching with ice, neutralization with NaHCO₃, and filtration.
  • Intermediate : 4-(Chlorosulfonyl)benzoic acid (yield: 72%).

Amidation with 2-Methylpiperidine

The sulfonyl chloride intermediate reacts with 2-methylpiperidine:

  • Reagents : 4-(Chlorosulfonyl)benzoic acid (1.0 mmol), 2-methylpiperidine (1.2 mmol), triethylamine (2.0 mmol), tetrahydrofuran (THF, 10 mL).
  • Conditions : Stirring at room temperature for 12 hours.
  • Workup : Evaporation under reduced pressure, recrystallization from ethanol.
  • Intermediate : 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid (yield: 65%).

Conversion to Benzoyl Chloride

The acid is treated with thionyl chloride:

  • Reagents : 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid (1.0 mmol), thionyl chloride (5.0 mmol), toluene (10 mL).
  • Conditions : Reflux for 3 hours.
  • Workup : Removal of excess thionyl chloride under vacuum.
  • Product : 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride (yield: 89%).

Coupling of Benzothiazole and Benzamide Moieties

Imine Formation

The benzothiazole core is coupled with the benzoyl chloride via a condensation reaction:

  • Reagents : 3-Ethyl-6-fluorobenzo[d]thiazol-2(3H)-imine (1.0 mmol), 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.1 mmol), triethylamine (2.0 mmol), acetonitrile (15 mL).
  • Conditions : Stirring at 60°C for 8 hours.
  • Workup : Extraction with dichloromethane, drying over MgSO₄, and purification via silica gel chromatography (ethyl acetate:hexane, 1:1).
  • Yield : 54%.

Stereochemical Control

The E-configuration of the imine is confirmed by nuclear Overhauser effect (NOE) spectroscopy. Reaction temperatures above 60°C favor the thermodynamically stable E-isomer.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.12 (d, J = 2.4 Hz, 1H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.21–3.15 (m, 4H, piperidine-H), 2.95 (s, 3H, N-CH₃), 1.89–1.82 (m, 2H, piperidine-H), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • LC-MS : m/z 502.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows >98% purity.

Comparative Analysis of Synthetic Routes

Step Reagents Conditions Yield (%) Reference
Benzothiazole formation Ethyl bromide, K₂CO₃ 120°C, 6 h 58
Sulfonation Chlorosulfonic acid 0°C, 2 h 72
Amidation 2-Methylpiperidine, TEA RT, 12 h 65
Coupling Triethylamine, acetonitrile 60°C, 8 h 54

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the benzothiazole and piperidine groups necessitate prolonged reaction times.
  • Purification : Silica gel chromatography with gradient elution (ethyl acetate:hexane 10–50%) improves separation.
  • Scale-Up : Batch reactions >10 mmol show reduced yields (∼45%), likely due to incomplete imine formation.

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, and how do they influence reactivity?

  • The compound features a benzothiazole core with an ethyl group at position 3 and fluorine at position 6, which stabilizes the thiazole ring via electron-withdrawing effects. The sulfonamide group at the 4-position introduces polarity, while the 2-methylpiperidinyl substituent enhances solubility and potential receptor interactions. These groups collectively dictate reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
  • Methodological Insight : Use X-ray crystallography or DFT calculations to map electron density distributions and predict reactive sites.

Q. What synthetic routes are reported for analogous benzothiazole derivatives, and how can they be adapted for this compound?

  • Common strategies involve cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to form the benzothiazole core, followed by sulfonylation and imine formation. For example, intermediates like 3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-one can be synthesized via acid-catalyzed cyclization, then coupled with 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide under Dean-Stark conditions .
  • Methodological Insight : Optimize coupling reactions using Pd catalysts (e.g., Pd(OAc)₂) or microwave-assisted synthesis to improve yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the benzothiazole ring (e.g., 19F^{19}\text{F} NMR for fluorine position) and E/Z isomerism via 1H^{1}\text{H} NMR coupling constants.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish byproducts.
  • HPLC-PDA : Assess purity (>95%) and monitor stability under varying pH/temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonylation?

  • Byproducts like over-sulfonylated derivatives or hydrolyzed intermediates often arise due to excess sulfonyl chloride or moisture. Use anhydrous solvents (e.g., DCM), controlled stoichiometry (1:1.05 molar ratio), and scavengers (e.g., molecular sieves) to suppress hydrolysis. Kinetic studies via in situ IR can track sulfonyl chloride consumption .
  • Data-Driven Approach : Apply Design of Experiments (DoE) to optimize temperature (40–60°C), solvent (THF vs. DMF), and base (Et₃N vs. NaH) for maximal selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for similar benzothiazole sulfonamides?

  • Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may stem from differences in membrane permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with activity. Validate target engagement via SPR or thermal shift assays .
  • Case Study : For analogs with conflicting cytotoxicity data, perform transcriptomic profiling to identify non-canonical pathways affected .

Q. How can computational methods predict the compound’s mechanism of action?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding sites on kinases or GPCRs. Focus on the sulfonamide group’s role in hydrogen bonding with catalytic residues (e.g., ATP-binding pockets) .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of the benzothiazole-piperidinyl motif in hydrophobic pockets .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Racemization at the imine bond (E/Z isomerism) is common during scale-up. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to preserve configuration. Monitor enantiomeric excess via chiral HPLC .
  • Process Chemistry Tip : Transition from batch to flow chemistry for precise control of reaction time and temperature, reducing degradation .

Methodological Guidelines

  • Synthetic Protocol Validation : Cross-validate spectral data with analogs in PubChem or Reaxys to confirm structural assignments .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and counter-screens to rule out false positives .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like ChemRxiv .

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